UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl-L-lysine
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Descripción general
Descripción
UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl-L-lysine is an UDP-glycopeptide. It derives from an UDP-N-acetylmuramoyl-L-alanyl-D-glutamic acid. It is a conjugate acid of an UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl-L-lysinate(3-).
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal structure of UDP-N-acetylmuramoyl-l-alanyl-d-glutamate:meso-diaminopimelate ligase from Escherichia coli has been solved, revealing insights into its role in bacterial cell-wall peptidoglycan biosynthesis. This enzyme catalyzes the addition of meso-diaminopimelic acid to the nucleotide precursor, a crucial step in peptidoglycan formation (Gordon et al., 2001).
Enzymatic Function and Inhibition
Studies on enzymes like MurE from Acinetobacter baumannii, crucial for murein synthesis in the cytoplasm, highlight their potential as targets for antibacterial drugs. The binding site for meso-diaminopimelic acid in the nucleotide precursor and its role in murein synthesis have been explored for drug development (Amera et al., 2019).
Biochemical Characterization
Research on Escherichia coli's UDP-N-acetylmuramate:l-alanyl-γ-d-glutamyl-meso-diaminopimelate ligase (Mpl) shows its involvement in recycling tripeptides for peptidoglycan biosynthesis. This enzyme's broad substrate specificity makes it an interesting target for antibacterial compounds (Hervé et al., 2007).
Structural Dynamics and Domain Movements
Investigations into the structure of UDP-N-acetylmuramoyl-l-alanine:d-glutamate (MurD) ligase have provided insights into its domain movements and structural similarities with other ligases, crucial for understanding its function in bacterial cell wall synthesis (Bertrand et al., 2000).
Chemoenzymatic Synthesis
Efficient chemoenzymatic synthesis of Park’s nucleotide, which includes UDP-N-acetylmuramoyl-l-alanyl-γ-d-glutamyl-meso-diaminopimelyl-d-alanyl-d-alanine, has been reported. This method is crucial for the scale-up production of nucleotides for research and potential therapeutic applications (Kurosu et al., 2007).
Propiedades
Fórmula molecular |
C34H55N7O24P2 |
---|---|
Peso molecular |
1007.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoic acid |
InChI |
InChI=1S/C34H55N7O24P2/c1-14(28(50)38-17(7-8-22(45)46)30(52)39-18(32(53)54)6-4-5-10-35)36-29(51)15(2)61-27-23(37-16(3)43)33(63-19(12-42)25(27)48)64-67(58,59)65-66(56,57)60-13-20-24(47)26(49)31(62-20)41-11-9-21(44)40-34(41)55/h9,11,14-15,17-20,23-27,31,33,42,47-49H,4-8,10,12-13,35H2,1-3H3,(H,36,51)(H,37,43)(H,38,50)(H,39,52)(H,45,46)(H,53,54)(H,56,57)(H,58,59)(H,40,44,55)/t14-,15+,17+,18-,19+,20+,23+,24+,25+,26+,27+,31+,33?/m0/s1 |
Clave InChI |
RLNOPSGEZLGFAH-QCUJSUFMSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H](C)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O |
SMILES canónico |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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